Cas no 258-76-4 (Dibenzo[b,i]phenazine)
Dibenzo[b,i]phenazine structure
Product Name:Dibenzo[b,i]phenazine
CAS-nummer:258-76-4
MF:C20H12N2
MW:280.322684288025
CID:259207
PubChem ID:67494
Update Time:2025-04-19
Dibenzo[b,i]phenazine Chemische en fysische eigenschappen
Naam en identificatie
-
- Dibenzo[b,i]phenazine
- Dinaphthazine
- 6,13-Diazapentacene
- BRN 0020041
- Dibenz< b,i> phenazin
- Dibenzo(b,i)phenazine
- Dibenzo< a,k> phenazin
- Dibenzo< b,i> phenazin
- Dinaphtazin
- Dinaphtazin [German]
- WLN: T G6 E6 C666 DN ONJ
- 258-76-4
- NSC92439
- Dibenz[b,i]phenazin
- E5CGW8AU6P
- UNII-E5CGW8AU6P
- SCHEMBL13156487
- s-beta,beta-Dinaphthazine
- NSC 92439
- 5-23-10-00182 (Beilstein Handbook Reference)
- NCIOpen2_005802
- DTXSID60180458
- NSC-92439
- s-.beta.,.beta.-Dinaphthazine
-
- Inchi: 1S/C20H12N2/c1-2-6-14-10-18-17(9-13(14)5-1)21-19-11-15-7-3-4-8-16(15)12-20(19)22-18/h1-12H
- InChI-sleutel: DVFTXJRRXYVZMY-UHFFFAOYSA-N
- LACHT: N1C2C=C3C=CC=CC3=CC=2N=C2C=C3C=CC=CC3=CC=12
Berekende eigenschappen
- Exacte massa: 280.10016
- Monoisotopische massa: 280.1
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 0
- Complexiteit: 335
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 25.8A^2
- XLogP3: 4.8
Experimentele eigenschappen
- Dichtheid: 1.0685 (rough estimate)
- Kookpunt: 413.04°C (rough estimate)
- Vlampunt: 251.3°C
- Brekindex: 1.6450 (estimate)
- PSA: 25.78
- LogboekP: 5.08940
Dibenzo[b,i]phenazine Gerelateerde literatuur
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1. Interaction of copper complexes derived from 1,2-quinone monooximes (2-nitroso-phenols) with aminesRobert G. Buckley,John Charalambous,Edward G. Brain J. Chem. Soc. Perkin Trans. 1 1982 1075
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Marina Kinzelmann,Johannes Oschwald,Holger Elsen,Vera Warmbrunn,Miriam Hauschild,Sjoerd Harder,Milan Kivala,Thomas Drewello Phys. Chem. Chem. Phys. 2023 25 15382
-
Daisuke Sakamaki,Hidenori Saeki,Shu Seki Mater. Chem. Front. 2018 2 530
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4. Influence of N-introduction in pentacene on the electronic structure and excited electronic statesMarvin Hoffmann,Mohsen Ajdari,Felix Landwehr,Olena Tverskoy,Uwe H. F. Bunz,Andreas Dreuw,Petra Tegeder Phys. Chem. Chem. Phys. 2022 24 3924
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Md. Minarul Islam,Someshwar Pola,Yu-Tai Tao Chem. Commun. 2011 47 6356
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